Iridium trichloride trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iridium trichloride trihydrate (IrCl3.3H2O) is a white crystalline solid that is used in various scientific research applications. It is a stable compound with a low melting point and high solubility in water. This compound is an important precursor to many other iridium compounds and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis of Complex Compounds : Iridium trichloride is used to synthesize complex compounds, such as iridium(IV) tetramesityl, which is characterized by electron paramagnetic resonance spectroscopy and X-ray diffraction (Hay-Motherwell et al., 1991).

Catalysis in Chemical Reactions : It acts as an efficient catalyst in the aminolysis of epoxides, facilitating the ring opening of epoxides under mild conditions to yield β-amino alcohols (Agarwal et al., 2009).

Direct Functionalization of Bonds : Iridium complexes have been widely used in the direct functionalization of unactivated C–H and N–H bonds, transforming them into C–C and N–C bonds. Enantioselective variants of some reactions have also been reported (Pan & Shibata, 2013).

Luminescence in Iridium Complexes : Iridium(III) complexes that are highly luminescent have been studied, with emission wavelengths tunable over the entire visible region. These studies focus on how the number of cyclometallating carbon atoms in the coordination sphere of the metal ion influences luminescence (Williams et al., 2008).

Oxygen Evolution Reaction Catalysts : Iridium is a primary element in catalysts for the oxygen evolution reaction in proton exchange membrane water electrolyzers. The electrocatalytic performance of iridium can be fine-tuned by thermal treatment of catalysts at different temperatures (Geiger et al., 2016).

Formation of Iridium Hydride and Tetrahydroborate Complexes : Iridium trichloride reacts with specific ligands to form dihydrides and pentahydrides, which have been characterized using spectroscopy. These complexes show varied stability and reactivity (Empsall et al., 1976; 1977).

In Hydrogenation Reactions : Iridium nanoparticles, synthesized using iridium trichloride, have been applied as catalysts for the hydrogenation of haloaromatic nitro compounds, displaying high activity and selectivity (Li et al., 2016).

In Organic Light-Emitting Devices : Iridium complexes like Ir(ppz)3 have been studied for their luminescence properties, indicating potential applications in organic light-emitting devices (OLEDs) (Nam et al., 2004).

Mechanism of Action

Target of Action

Iridium trichloride trihydrate is primarily used as a catalyst and a reagent in organic synthesis . It is also used as a source of iridium during the preparation of iridium nanocatalysts .

Mode of Action

It is known to be used in the preparation of cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .

Biochemical Pathways

It is known to be involved in the synthesis of iridium nanocatalysts .

Result of Action

The result of the action of this compound is the formation of iridium nanocatalysts or cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the trihydrate decomposes to the anhydrous form at 200 °C, which then oxidizes in air at 763 °C to iridium(IV) oxide, which then decomposes to iridium metal at 1070 °C . Under hydrogen, it is directly reduced at 190 °c to iridium metal .

Safety and Hazards

Iridium trichloride trihydrate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Iridium trichloride trihydrate is widely used in high-temperature corrosion protection, catalytic oxidation, and electroluminescence owing to its excellent catalytic activity, corrosion, and oxidation resistance at high temperatures . It is also used as a source of iridium during the preparation of Ir–Ni bimetallic nanoparticles . The compound’s future directions could include further exploration of its catalytic properties and potential applications in various fields.

Properties

IUPAC Name |

trichloroiridium;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

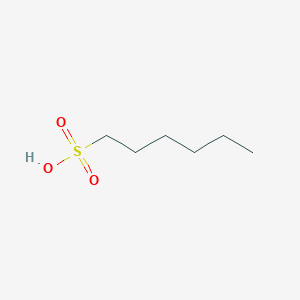

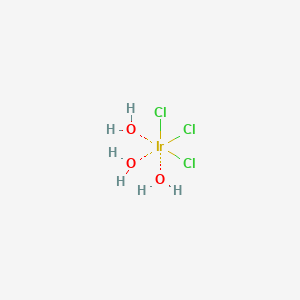

O.O.O.Cl[Ir](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-57-8 |

Source

|

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.